An In-depth Technical Guide to the Synthesis and Characterization of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (CAS No. 886851-65-6). This benzimidazole derivative is a molecule of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the benzimidazole scaffold.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a narrative that intertwines technical accuracy with practical, experience-driven insights. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction and Significance
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4][5] The morpholine moiety is also a common feature in many bioactive compounds, often improving pharmacokinetic properties such as solubility and metabolic stability. The incorporation of an acetic acid side chain at the N-1 position of the benzimidazole ring can enhance the molecule's polarity and provide a handle for further derivatization or interaction with biological targets.
[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid combines these three key pharmacophores, making it a compound of considerable interest for screening in various biological assays. This guide details a reliable and robust synthetic pathway to this target molecule, along with a comprehensive analytical workflow for its unambiguous characterization.
Synthetic Pathway and Rationale
The synthesis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid is most logically and efficiently achieved through a three-step sequence starting from readily available commercial reagents. The overall synthetic strategy is depicted below.
Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole (I)
The initial step involves the formation of the benzimidazole ring through the Phillips cyclocondensation reaction.[6] This is a well-established method for synthesizing 2-substituted benzimidazoles.
-
Reaction: o-Phenylenediamine is reacted with chloroacetic acid.
-
Rationale: The reaction is typically catalyzed by a strong acid, such as 4N HCl, which protonates the carbonyl oxygen of chloroacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. The subsequent cyclization and dehydration lead to the formation of the benzimidazole ring. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][3]
Step 2: Synthesis of 2-(morpholin-4-ylmethyl)-1H-benzimidazole (II)
This step involves the nucleophilic substitution of the chloride on the methyl group at the 2-position of the benzimidazole with morpholine.
-
Reaction: 2-(chloromethyl)-1H-benzimidazole is reacted with morpholine.
-
Rationale: Morpholine acts as a nucleophile, displacing the chloride ion. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the HCl formed during the reaction and to deprotonate the N-H of the benzimidazole, which can also be nucleophilic.[2] A polar aprotic solvent like acetonitrile is suitable for this reaction as it can dissolve the reactants and facilitate the SN2 reaction.
Step 3: Synthesis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate (III)
This is an N-alkylation reaction where the acetic acid ester moiety is introduced at the N-1 position of the benzimidazole ring.
-
Reaction: 2-(morpholin-4-ylmethyl)-1H-benzimidazole is reacted with ethyl chloroacetate.
-
Rationale: The N-H proton of the benzimidazole ring is acidic and can be removed by a base, such as sodium bicarbonate or sodium hydride, to generate a nucleophilic anion.[7] This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride and forming the N-C bond. Using an ester of chloroacetic acid prevents the free carboxylic acid from reacting with the base. A polar aprotic solvent like acetone or THF is ideal for this type of reaction.[8]
Step 4: Hydrolysis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate (III) to the Final Product (IV)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Reaction: The ethyl ester (III) is treated with an acid or base in the presence of water.
-
Rationale: Ester hydrolysis can be catalyzed by either acid or base.[9] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The choice of acidic or basic conditions depends on the stability of the rest of the molecule to these conditions. For this molecule, both should be feasible. The resulting carboxylate salt from basic hydrolysis would require an acidic workup to protonate it to the final carboxylic acid.[10]
Detailed Experimental Protocols
Synthesis of 2-(chloromethyl)-1H-benzimidazole (I)
-
To a 500 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (14.2 g, 0.15 mol).
-
Carefully add 100 mL of 4N hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[1][6]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(chloromethyl)-1H-benzimidazole as a solid.
-
Recrystallize from methanol for further purification if necessary.[1]
Synthesis of 2-(morpholin-4-ylmethyl)-1H-benzimidazole (II)
-
In a 250 mL round-bottom flask, dissolve 2-(chloromethyl)-1H-benzimidazole (I) (8.33 g, 0.05 mol) in 100 mL of acetonitrile.
-
Add potassium carbonate (7.0 g, 0.05 mol) and morpholine (4.8 g, 0.055 mol).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-(morpholin-4-ylmethyl)-1H-benzimidazole.
Synthesis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate (III)
-
Dissolve 2-(morpholin-4-ylmethyl)-1H-benzimidazole (II) (5.43 g, 0.025 mol) in 75 mL of acetone in a 250 mL round-bottom flask.
-
Add sodium bicarbonate (2.52 g, 0.03 mol) to the solution.
-
Add ethyl chloroacetate (3.68 g, 0.03 mol) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-8 hours).[7]
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Synthesis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (IV)
-
Dissolve the ethyl ester (III) (4.79 g, 0.015 mol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (20 mL).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the final product, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid.
Characterization
A thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended, with expected data based on analogous structures found in the literature.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.31 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the final product, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid. These predictions are based on extensive analysis of similar compounds reported in the literature.[2][11][12][13][14]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |
| ~7.5 - 7.7 | Multiplet | 2H | Ar-H | Aromatic protons on the benzimidazole ring. |
| ~7.1 - 7.3 | Multiplet | 2H | Ar-H | Aromatic protons on the benzimidazole ring. |
| ~5.0 | Singlet | 2H | N-CH₂-COOH | Methylene protons adjacent to the benzimidazole nitrogen and the carbonyl group are deshielded. |
| ~3.8 | Singlet | 2H | Benzimidazole-CH₂-N | Methylene protons between the benzimidazole ring and the morpholine nitrogen. |
| ~3.6 | Triplet | 4H | -O-CH₂- (Morpholine) | Methylene protons adjacent to the oxygen in the morpholine ring. |
| ~2.5 | Triplet | 4H | -N-CH₂- (Morpholine) | Methylene protons adjacent to the nitrogen in the morpholine ring. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbonyl carbon. |
| ~152 | N-C=N | Carbon at the 2-position of the benzimidazole ring. |
| ~143, ~135 | Ar-C (quaternary) | Quaternary carbons of the fused benzene ring. |
| ~122, ~115 | Ar-CH | Aromatic carbons of the benzimidazole ring. |
| ~66 | -O-CH₂- (Morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |
| ~53 | -N-CH₂- (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |
| ~52 | Benzimidazole-CH₂-N | Methylene carbon between the benzimidazole and morpholine. |
| ~48 | N-CH₂-COOH | Methylene carbon of the acetic acid side chain. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 2400 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~3050 | C-H | Aromatic Stretching |
| ~2950, ~2850 | C-H | Aliphatic Stretching |
| ~1720 | C=O | Stretching (Carboxylic Acid) |
| ~1620, ~1450 | C=C, C=N | Ring Stretching (Benzimidazole) |
| ~1115 | C-O-C | Stretching (Morpholine) |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[15][16] The C=O stretch is also a strong, characteristic absorption.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺.[17][18]
-
Expected Molecular Ion Peak: For C₁₄H₁₇N₃O₃, the expected m/z for the [M+H]⁺ ion would be approximately 276.13.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da), cleavage of the morpholine ring, and cleavage of the bond between the benzimidazole ring and the methylene-morpholine moiety.[4][19]
Conclusion
This technical guide outlines a robust and reproducible synthetic route for [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, a compound with significant potential in drug discovery. The multi-step synthesis is based on well-established, high-yielding reactions in organic chemistry. The comprehensive characterization workflow, including NMR, IR, and Mass Spectrometry, provides a framework for unambiguous structural confirmation and purity assessment. By providing not just the protocols but also the underlying chemical rationale, this guide aims to empower researchers to confidently synthesize and characterize this and similar benzimidazole derivatives for their research endeavors.
References
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate. [Link]
-
Huybrechts, B., & De Volder, J. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(20), 6012. [Link]
-
Ibrahim, H., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-78. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-254. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 28(2), 635-641. [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). ResearchGate. [Link]
-
Azab, M. E., et al. (2017). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 126-138. [Link]
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2020). ResearchGate. [Link]
-
Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. [Link]
-
IR spectra of benzimidazole and the complexes. (2021). ResearchGate. [Link]
-
Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML3][B10H10], ν, cm-1. (2008). ResearchGate. [Link]
-
FT-IR spectra of benzimidazole-containing imide oligomers. (2020). ResearchGate. [Link]
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
-
Benzimidazole. PubChem. [Link]
-
El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 213-217. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). ResearchGate. [Link]
-
Aslam, M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Journal of Molecular Structure, 1248, 131435. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry. [Link]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2014). ResearchGate. [Link]
-
Yoon, Y. K., et al. (2012). Ethyl 2-[4-(morpholin-4-yl)phen-yl]-1-[3-(2-oxopyrrolidin-1-yl)prop-yl]-1H-1,3-benzimidazole-5-carboxyl-ate Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2967–o2968. [Link]
-
El-Gamal, M. I., et al. (2024). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society, 21(11), 2743-2752. [Link]
-
Islam, M. R., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1017-1024. [Link]
-
Kommi, D. N., et al. (2012). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry, 14(10), 2779-2787. [Link]
-
Shi, H., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]
-
“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. (2012). RSC Publishing. [Link]
-
Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-656. [Link]
-
Synthesis and antibacterial activity of (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid. (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

